1-benzyl-4-bromo-1H-pyrazole
Overview
Description
1-Benzyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It is a solid substance at room temperature . This compound can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzyl group and a bromine atom . The InChI code for this compound is 1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity : Derivatives of 1H-pyrazole, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have shown significant antioxidant and anti-inflammatory activities, comparable to diclofenac sodium, a standard anti-inflammatory drug (Sudha, Subbaiah, & Mahalakshmi, 2021).
Catalysis Applications : Rhodium(I) and iridium(I) complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands, which include 1H-pyrazole derivatives, have shown potential as catalysts for hydroamination, relevant in chemical synthesis (Hua, Vuong, Bhadbhade, & Messerle, 2012).
High-Yield Synthesis Strategy : A practical approach for preparing 4-(substituted benzyl)-3-(2,3,4,6-tetra-O-acyl--D-glucopyranosyloxy)-1H-pyrazole derivatives has been developed, which is significant for synthesizing high-yield compounds (Kobayashi, Isawa, Sonehara, Kubota, & Ozawa, 2016).
Analgesic and Anti-inflammatory Properties : N-Substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have shown analgesic, hypotensive, bradycardiac, and antiinflammatory properties, indicating potential therapeutic applications (Bondavalli et al., 1988).
Synthesis of Disubstituted Pyrazoles : Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole allows for the synthesis of stable 4-bromo-3-substituted pyrazoles, which are important in chemical syntheses (Heinisch, Holzer, & Pock, 1990).
Antimicrobial and Antioxidant Potential : 1-Phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have shown promise as antimicrobial and antioxidant compounds, which could be relevant for therapeutic applications (Chennapragada & Palagummi, 2018).
NMR Study : A study of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles using NMR spectroscopy provided insights into the chemical properties of these compounds, including the shielding effect on the pyrazole C-4 atom (Holzer & Gruber, 1995).
Anticancer Potential : New pyrazole derivatives have been synthesized and evaluated for their anticancer effects, with some showing promising potential as cell cycle inhibitors in human cancer cells (Nițulescu et al., 2015).
Tautomerism Studies : Research on the tautomerism of 4-bromo-1H-pyrazoles has revealed the dominance of the 3-bromo tautomer, which is important for understanding its chemical behavior (Trofimenko et al., 2007).
Drug Development for Alcoholism Treatment : Microwave irradiation has been shown to effectively produce 4-substituted pyrazole derivatives, which could be beneficial in the development of drugs for treating alcoholism and certain intoxications (Blanco, Claramunt, Escolástico, & Sanz, 2006).
Safety and Hazards
1-Benzyl-4-bromo-1H-pyrazole is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is suggested that the bromine atom in the 4-position of the pyrazole ring may play a crucial role in the interaction with its targets
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may be involved in the metabolism of alcohol and other related biochemical pathways .
Result of Action
It is suggested that the compound may have inhibitory effects on liver alcohol dehydrogenase, potentially affecting the metabolism of alcohol and other related substances within the cell .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Bromopyrazoles, a broader class to which this compound belongs, have been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and both energy-dependent and independent calcium uptake . These interactions suggest that 1-Benzyl-4-bromo-1H-pyrazole may interact with enzymes and proteins involved in these processes.
Cellular Effects
Bromopyrazoles have been reported to have effects on various types of cells and cellular processes
Molecular Mechanism
Bromopyrazoles have been reported to inhibit oxidative phosphorylation and ATP exchange reactions , suggesting that this compound may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored in a refrigerator
Properties
IUPAC Name |
1-benzyl-4-bromopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTAXFTZNKXHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388129 | |
Record name | 1-benzyl-4-bromo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50877-41-3 | |
Record name | 1-benzyl-4-bromo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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